N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-2-18(16-7-4-3-5-8-16)20(23)22-13-15-11-17(14-21-12-15)19-9-6-10-24-19/h3-12,14,18H,2,13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVISRYNZBLKVCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 5-(furan-2-yl)pyridin-3-ylmethanol with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and analogous molecules from the evidence:
Structural and Functional Insights
Heterocyclic Diversity: The target compound’s pyridine-furan core distinguishes it from thiazole-based analogs (e.g., 4d, 31) . Ranitidine derivatives () share a furan-dimethylamino motif but lack the pyridine-butanamide linkage, focusing instead on sulphanyl/nitroacetamide groups for H2 antagonism .
Synthetic Pathways :
- The target compound likely employs amide coupling (as seen in 31 and 4d ) and cross-coupling reactions (e.g., Suzuki for furan-pyridine assembly). This contrasts with ranitidine derivatives, which involve sulphanyl-ethyl linkages .
Biological Activity :
- While the target compound’s activity is unconfirmed, Compound 31 () demonstrates that furan-containing amides can inhibit KPNB1, a nuclear transport receptor implicated in cancer . Thiazole-pyridine hybrids (4d–4i) may target kinases due to their resemblance to ATP-competitive inhibitors .
Physicochemical Properties: notes that similar compounds are white/yellow solids with defined melting points and purity (validated via HRMS/NMR) . The target compound’s phenylbutanamide group may increase hydrophobicity, affecting solubility compared to more polar analogs like 4d (morpholinomethyl group) .
Biological Activity
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound this compound has a complex structure that contributes to its biological activity. The presence of the furan and pyridine rings is notable for their roles in various biological interactions.
Chemical Formula
- Molecular Formula : C18H20N2O
- Molecular Weight : 284.36 g/mol
Research indicates that this compound exhibits several mechanisms of action, particularly in the context of anti-inflammatory and chemopreventive properties:
- Anti-inflammatory Effects : Similar compounds with furan and pyridine moieties have been shown to inhibit inflammatory pathways, potentially through the modulation of cytokine production and inhibition of cyclooxygenase (COX) enzymes .
- Chemopreventive Properties : The compound may exert protective effects against genotoxic agents, as evidenced by studies on related compounds that demonstrate inhibition of DNA adduct formation and modulation of phase I and II detoxifying enzymes .
Pharmacological Effects
The pharmacological profile of this compound includes:
- Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating its utility in cancer therapy.
- Antioxidant Activity : The compound may enhance the activity of antioxidant enzymes such as glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase (QR), contributing to its protective effects against oxidative stress .
Case Study 1: In Vitro Analysis
In a study examining the effects of related furan-pyridine compounds on MCF-7 breast cancer cells, it was found that these compounds significantly reduced cell proliferation and induced apoptosis. The mechanism was linked to the activation of the Nrf2 pathway, which is critical for antioxidant response .
Case Study 2: Animal Model Evaluation
An animal model study investigated the chemopreventive effects of a structurally similar compound on DMBA-induced carcinogenesis. Results indicated a reduction in tumor incidence when the compound was administered prior to exposure to carcinogens, supporting its potential as a preventive agent against cancer .
Comparative Table of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) | FPP-3 | Anti-inflammatory, chemopreventive |
| N-(5-(thiophen-2-yl)pyridin-3-yl)methylbenzamide | Thiophen Compound | Cytotoxicity, anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
